molecular formula C7H5BrClFO2S B2496717 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride CAS No. 2172064-48-9

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride

Cat. No.: B2496717
CAS No.: 2172064-48-9
M. Wt: 287.53
InChI Key: RLTFGPOYENAQGW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-fluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride
  • 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride
  • 4-Bromo-2-fluoro-6-ethylbenzenesulfonyl chloride

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methyl groups, which can influence its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFGPOYENAQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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